molecular formula C17H18O4S B1359383 5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene CAS No. 898778-63-7

5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene

Cat. No.: B1359383
CAS No.: 898778-63-7
M. Wt: 318.4 g/mol
InChI Key: BUGLWESKIVQFAT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4S/c1-2-9-19-13-5-3-12(4-6-13)16(18)14-7-8-15(22-14)17-20-10-11-21-17/h3-8,17H,2,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGLWESKIVQFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641956
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-63-7
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene typically involves multiple steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

    Synthesis of the thiophene core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the 4-propoxybenzoyl group: This step involves the Friedel-Crafts acylation of the thiophene ring with 4-propoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 4-propoxybenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated thiophenes.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 1,3-dioxolane moiety can enhance the compound’s stability and bioavailability, while the thiophene ring can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₇H₁₈O₄S
  • Molecular Weight : 318.39 g/mol
  • CAS Number : 898778-63-7
  • Key Features : The compound consists of a thiophene core substituted with a 1,3-dioxolane ring at the 5-position and a 4-propoxybenzoyl group at the 2-position. The dioxolane moiety enhances solubility in polar solvents, while the propoxybenzoyl group contributes to lipophilicity and steric bulk.

Comparison with Structural Analogs

The compound belongs to a family of 2-benzoyl-5-(1,3-dioxolan-2-yl)thiophene derivatives. Key structural variations and their implications are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties Potential Applications References
5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene 4-propoxybenzoyl C₁₇H₁₈O₄S 318.39 Moderate lipophilicity, balanced solubility Pharmaceuticals, agrochemicals
5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiophene 4-ethoxybenzoyl C₁₆H₁₆O₄S 304.36 Lower lipophilicity than propoxy analog Fuel additives, solvents
5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene 3-methylbenzoyl C₁₅H₁₄O₃S 274.33 Higher solubility in non-polar solvents Organic synthesis intermediates
5-(1,3-Dioxolan-2-YL)-2-(4-trifluoromethylbenzoyl)thiophene 4-CF₃-benzoyl C₁₅H₁₁F₃O₃S 328.31 Electron-withdrawing CF₃ group, high electrophilicity Catalysis, fluorinated drugs
5-(1,3-Dioxolan-2-YL)-2-(4-iodobenzoyl)thiophene 4-iodobenzoyl C₁₄H₁₁IO₃S 386.21 Bulky iodine atom, polarizable Cross-coupling reactions
5-(1,3-Dioxolan-2-YL)-2-(4-hexyloxybenzoyl)thiophene 4-hexyloxybenzoyl C₂₀H₂₄O₄S 360.47 High lipophilicity, low aqueous solubility Lipid-based drug delivery

Electronic and Steric Effects

  • Alkoxy Chain Length :

    • Ethoxy (C₂H₅O) and propoxy (C₃H₇O) groups increase lipophilicity with chain length, enhancing membrane permeability in biological systems .
    • Hexyloxy (C₆H₁₃O) analogs exhibit significantly reduced solubility in polar solvents, limiting their utility in aqueous reactions .
  • Electron-Withdrawing Groups :

    • The trifluoromethyl (-CF₃) group (Table 1) enhances electrophilicity of the benzoyl moiety, making it reactive in nucleophilic acyl substitutions .
    • Fluorine substituents (e.g., 2-fluoro derivative, CAS 898773-35-8) improve metabolic stability in pharmaceuticals due to reduced oxidative degradation .
  • Iodine substituents (CAS 898778-16-0) enable participation in heavy-atom-mediated reactions (e.g., Ullmann coupling) .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene is a synthetic organic compound characterized by a thiophene ring substituted with a 1,3-dioxolane moiety and a 4-propoxybenzoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.

  • IUPAC Name : [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propoxyphenyl)methanone
  • Molecular Formula : C17H18O4S
  • Molecular Weight : 318.39 g/mol
  • CAS Number : 898778-63-7

Synthesis

The compound is synthesized through several steps:

  • Formation of the 1,3-dioxolane ring by reacting ethylene glycol with an appropriate aldehyde or ketone.
  • Synthesis of the thiophene core using the Gewald reaction.
  • Introduction of the 4-propoxybenzoyl group via Friedel-Crafts acylation.

The biological activity of this compound is influenced by its structural components:

  • The 1,3-dioxolane moiety enhances stability and bioavailability.
  • The thiophene ring facilitates interactions with biological macromolecules, potentially modulating enzyme activity or receptor interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing thiophene structures can inhibit cell proliferation in various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Synthesized Thiourea DerivativeHepG22.38
Synthesized Thiourea DerivativeHCT1161.54
Synthesized Thiourea DerivativeMCF74.52

The anticancer mechanisms include:

  • Inhibition of epidermal growth factor receptor (EGFR).
  • Induction of apoptosis through mitochondrial pathways.
  • Cell cycle arrest at various phases.

Case Studies

A notable study involved the synthesis of various thiophene derivatives and their evaluation against established cancer cell lines (HepG2, HCT116, MCF7). The results indicated that many compounds exhibited lower IC50 values compared to standard treatments like doxorubicin, suggesting enhanced potency and selectivity towards cancer cells while sparing normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene
Reactant of Route 2
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5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.